molecular formula C14H14N4O4 B046167 5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 115705-61-8

5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No.: B046167
CAS No.: 115705-61-8
M. Wt: 302.29 g/mol
InChI Key: SKGHYOKFLRZJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- typically involves multi-step organic reactions. One common method includes the Stille cross-coupling reaction, which is used to form π-conjugated polymers containing the pyrimido[4,5-g]quinazoline-4,9-dione moiety . The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s basic nitrogen atoms interact strongly with acids, leading to significant changes in its electronic properties . This interaction is crucial for its function in electronic devices, where it acts as a semiconductor material .

Properties

CAS No.

115705-61-8

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)12(20)10-8(11(9)19)14(22)18(4)6(2)16-10/h19-20H,1-4H3

InChI Key

SKGHYOKFLRZJSR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C

Canonical SMILES

CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C

Synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.